Anti-Leishmanial Activity vs Miltefosine
8-Methoxyquinoxalin-5-ol (identified as compound 5 in the referenced study) exhibited anti-leishmanial activity with an IC50 of 23.30 ± 0.12 µM against Leishmania major promastigotes, compared to the clinical standard miltefosine which showed an IC50 of 25.78 ± 0.2 µM under identical assay conditions [1]. The compound was equipotent to chloro-substituted quinoxaline analogues 1 and 3 (IC50 = 23.30 ± 0.12 µM) in the same study, and all tested quinoxaline derivatives were non-cytotoxic against BJ human fibroblast cells at 30 µM [1].
| Evidence Dimension | In vitro anti-leishmanial potency (IC50) |
|---|---|
| Target Compound Data | 23.30 ± 0.12 µM |
| Comparator Or Baseline | Miltefosine: 25.78 ± 0.2 µM; Chloro-substituted quinoxaline analogs 1 and 3: 23.30 ± 0.12 µM |
| Quantified Difference | ~9.6% lower IC50 vs miltefosine; equipotent to chloro analogs |
| Conditions | In vitro assay against promastigote forms of Leishmania major; BJ human fibroblast cytotoxicity assessment at 30 µM |
Why This Matters
This compound offers a non-cytotoxic, synthetically accessible quinoxaline scaffold for anti-leishmanial drug discovery with potency comparable to a clinically approved oral therapeutic.
- [1] Journal of Molecular Structure, 2022, 1263. Insight into structural features and supramolecular architecture of synthesized quinoxaline derivatives with anti-leishmanial activity, in vitro. View Source
